molecular formula C126H230O18 B13398858 Poly(oxy-1,2-ethanediyl), alpha-hydro-omega-(9Z)-1-oxo-9-octadecenyloxy-, ether with D-glucitol (6

Poly(oxy-1,2-ethanediyl), alpha-hydro-omega-(9Z)-1-oxo-9-octadecenyloxy-, ether with D-glucitol (6

Cat. No.: B13398858
M. Wt: 2033.2 g/mol
InChI Key: LAIORVRDCREVSA-UHFFFAOYSA-N
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Description

Poly(oxy-1,2-ethanediyl), alpha-hydro-omega-(9Z)-1-oxo-9-octadecenyloxy-, ether with D-glucitol (6): is a complex chemical compound known for its unique properties and applications. It is a type of ethoxylated sorbitol, which is commonly used in various industrial and research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Poly(oxy-1,2-ethanediyl), alpha-hydro-omega-(9Z)-1-oxo-9-octadecenyloxy-, ether with D-glucitol (6) involves the ethoxylation of sorbitol. This process typically requires the reaction of sorbitol with ethylene oxide under controlled conditions. The reaction is catalyzed by an alkaline catalyst, such as sodium hydroxide, and is carried out at elevated temperatures and pressures to ensure complete ethoxylation .

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using large reactors that can handle the high pressures and temperatures required for the ethoxylation process. The reaction mixture is continuously stirred to ensure uniformity, and the product is purified through distillation or other separation techniques to remove any unreacted starting materials and by-products .

Chemical Reactions Analysis

Types of Reactions: Poly(oxy-1,2-ethanediyl), alpha-hydro-omega-(9Z)-1-oxo-9-octadecenyloxy-, ether with D-glucitol (6) can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Poly(oxy-1,2-ethanediyl), alpha-hydro-omega-(9Z)-1-oxo-9-octadecenyloxy-, ether with D-glucitol (6) has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Poly(oxy-1,2-ethanediyl), alpha-hydro-omega-(9Z)-1-oxo-9-octadecenyloxy-, ether with D-glucitol (6) involves its ability to interact with various molecular targets and pathways. The compound’s surfactant properties allow it to reduce surface tension and stabilize emulsions. In biological systems, it can interact with cell membranes and proteins, enhancing the solubility and stability of various compounds .

Comparison with Similar Compounds

  • Poly(oxy-1,2-ethanediyl), alpha-hydro-omega-hydroxy-, ether with D-glucitol (6:1)
  • Poly(oxy-1,2-ethanediyl), alpha-(2-propylheptyl)-omega-hydroxy-
  • Poly(oxy-1,2-ethanediyl), alpha-phenyl-omega-hydroxy-, phosphate

Uniqueness: Poly(oxy-1,2-ethanediyl), alpha-hydro-omega-(9Z)-1-oxo-9-octadecenyloxy-, ether with D-glucitol (6) is unique due to its specific structure, which imparts distinct surfactant and emulsifying properties. Its ability to form stable emulsions and enhance the solubility of various compounds makes it particularly valuable in both research and industrial applications .

Properties

IUPAC Name

2-[2,3,4,5,6-pentakis(2-octadec-9-enoyloxyethoxy)hexoxy]ethyl octadec-9-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C126H230O18/c1-7-13-19-25-31-37-43-49-55-61-67-73-79-85-91-97-119(127)137-105-103-133-115-117(135-107-109-139-121(129)99-93-87-81-75-69-63-57-51-45-39-33-27-21-15-9-3)125(143-113-111-141-123(131)101-95-89-83-77-71-65-59-53-47-41-35-29-23-17-11-5)126(144-114-112-142-124(132)102-96-90-84-78-72-66-60-54-48-42-36-30-24-18-12-6)118(136-108-110-140-122(130)100-94-88-82-76-70-64-58-52-46-40-34-28-22-16-10-4)116-134-104-106-138-120(128)98-92-86-80-74-68-62-56-50-44-38-32-26-20-14-8-2/h49-60,117-118,125-126H,7-48,61-116H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAIORVRDCREVSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCCOCC(C(C(C(COCCOC(=O)CCCCCCCC=CCCCCCCCC)OCCOC(=O)CCCCCCCC=CCCCCCCCC)OCCOC(=O)CCCCCCCC=CCCCCCCCC)OCCOC(=O)CCCCCCCC=CCCCCCCCC)OCCOC(=O)CCCCCCCC=CCCCCCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C126H230O18
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

57171-56-9
Details Compound: Polyoxyethylene sorbitan hexaoleate
Record name Polyoxyethylene sorbitan hexaoleate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57171-56-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Molecular Weight

2033.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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